
Tilidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tilidate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
An opioid analgesic used similarly to MORPHINE in the control of moderate to severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1097)
Applications De Recherche Scientifique
1. Cancer Pain Management
Tilidine hydrochloride has been evaluated for its efficacy in treating moderate to severe cancer pain. A study comparing tilidine hydrochloride with morphine sulfate found similar effectiveness and adverse reaction rates between the two, suggesting tilidine hydrochloride as a viable first-line treatment for moderate to severe cancer pain (Zhai Yun-zh, 2014).
2. Analgesia in Postoperative and Chronic Cancer Pain
A randomized, double-blind controlled clinical trial assessed the analgesic efficacy and safety of tilidine hydrochloride oral solution for treating moderate and severe pain, including postoperative and chronic cancer pain. The study concluded that tilidine's analgesic effect and adverse effects are comparable to morphine, making it an effective and safe option for such conditions (Sun Li, 2013).
3. Pharmacokinetics in Severe Hepatic Impairment
Research on the pharmacokinetics of tilidine and naloxone in patients with severe hepatic impairment showed that severe liver impairment has a relatively minor influence on the exposure to tilidine's active metabolite, nortilidine. However, variability in nortilidine pharmacokinetics suggests challenges in achieving satisfactory analgesia in patients with severely affected liver function (Brennscheidt et al., 2007).
4. Analytical Methods for Quality Control
A study developed a reversed-phase HPLC method for determining the contents of tilidine and related substances in compound tilidine hydrochloride oral solution, enhancing the field of quality control analysis for this medication (Zhang Chun-ran, 2009).
5. Interaction with Cytochrome P450 Isozymes
Research into tilidine's metabolism revealed its interaction with cytochrome P450 isozymes like CYP3A4 and CYP2C19. This study is crucial for understanding drug-drug interactions and the metabolic pathways of tilidine and its active metabolite, nortilidine (Weiss et al., 2008).
6. Pharmacokinetics and Effects on Opioid Receptors
A study investigating the actions of tilidine and nortilidine on cloned opioid receptors found that nortilidine is a selective agonist of the Mu opioid receptor, providing insights into the molecular basis of tilidine's analgesic effects (Thierry et al., 2005).
Propriétés
Numéro CAS |
24357-97-9 |
|---|---|
Nom du produit |
Tilidine hydrochloride |
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H |
Clé InChI |
MUWDJVKYGSDUSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
SMILES canonique |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Autres numéros CAS |
24357-97-9 |
Synonymes |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



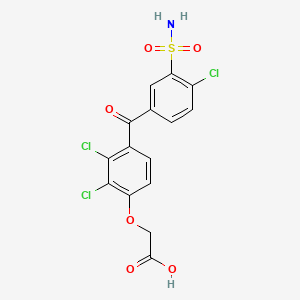


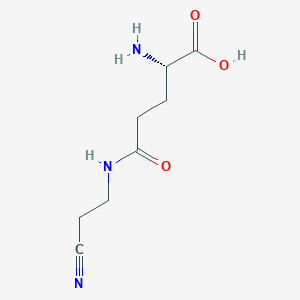
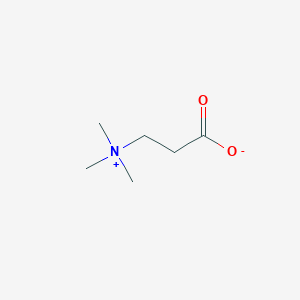
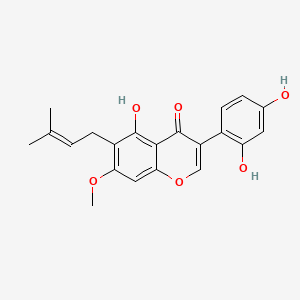
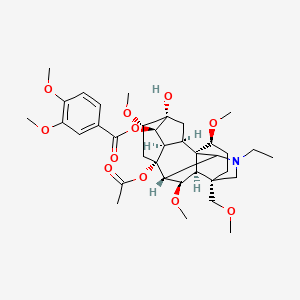
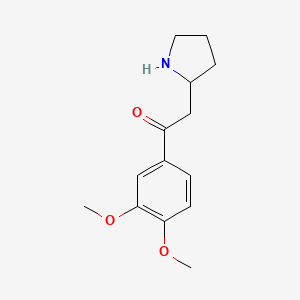
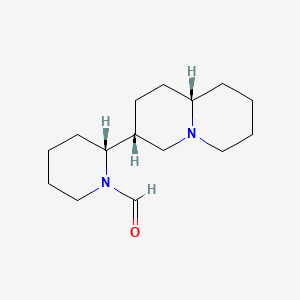

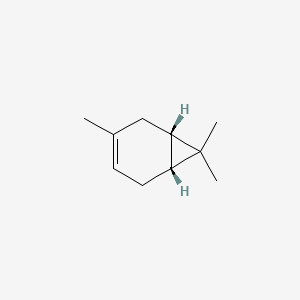


![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)